molecular formula C10H10ClNO B8282408 2-Cyano-2-(4-chlorophenyl)propan-1-ol

2-Cyano-2-(4-chlorophenyl)propan-1-ol

Cat. No. B8282408
M. Wt: 195.64 g/mol
InChI Key: TYMKJAKRLXZKBK-UHFFFAOYSA-N
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Description

2-Cyano-2-(4-chlorophenyl)propan-1-ol is a useful research compound. Its molecular formula is C10H10ClNO and its molecular weight is 195.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyano-2-(4-chlorophenyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-2-(4-chlorophenyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Cyano-2-(4-chlorophenyl)propan-1-ol

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-hydroxy-2-methylpropanenitrile

InChI

InChI=1S/C10H10ClNO/c1-10(6-12,7-13)8-2-4-9(11)5-3-8/h2-5,13H,7H2,1H3

InChI Key

TYMKJAKRLXZKBK-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C#N)C1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To an ice cold stirred solution of α-methyl-4-chlorobenzyl cyanide* (50 g., 0.3 mole) in 500 ml. of pyridine containing a suspension of paraformaldehyde (36 g., 1.2 mole) is added 1 ml. of benzyl triethylammonium hydroxide. The mixture is stirred under nitrogen at room temperature for 72 hours. The reaction mixture is poured into water and extracted with ether. The combined ether extracts are washed with water, saturated sodium chloride solution and dried over magnesium sulfate. The solvent is evaporated to give a thick oil, 58.4 g, which is identified by nmr.
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Synthesis routes and methods II

Procedure details

To an ice cold stirred solution of α-methyl-4-chlorobenzyl cyanide* (50g., 0.3 mole) in 500 ml. of pyridine containing a suspension of paraformaldehyde (36g., 1.2 mole) is added 1 ml. of benzyl triethylammonium hydroxide. The mixture is stirred under nitrogen at room temperature for 72 hours. The reaction mixture is poured into water and extracted with ether. The combined ether extracts are washed with water, saturated sodium chloride solution and dried over magnesium sulfate. The solvent is evaporated to give a thick oil, 58.4g., which is identified by nmr.
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